![molecular formula C8H15NO2 B1474187 (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol CAS No. 1932011-97-6](/img/structure/B1474187.png)
(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes.Scientific Research Applications
Oxetan Formation and Cyclization
- The molecule has been studied for its role in the formation of oxetans, a class of chemical compounds. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogues, when treated with base in aqueous conditions, form corresponding oxetans, highlighting the potential use of these compounds in synthesizing cyclic structures (Murai, Ono, & Masamune, 1976).
Synthesis of Bioactive Molecules
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, has been synthesized for use as an intermediate in the creation of various bioactive molecules. This highlights the importance of such compounds in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Bioisostere of Carboxylic Acid
- Oxetan-3-ol and related structures like (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol have been evaluated as potential bioisosteres for the carboxylic acid functional group, an important aspect in drug development (Lassalas et al., 2017).
Synthesis of Chiral GABA Analogues
- The synthesis of epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone is another significant application. These compounds are important for research in neurotransmitter analogues and in understanding the structure-activity relationship of these molecules (Papaioannou et al., 1991).
Synthesis of Oxetan-3-ol and Derivatives
- A study on the synthesis of oxetan-3-ol from epoxy chloropropane reports methods that are relevant for the preparation of compounds like (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol. This process underlines the importance of these compounds in synthetic chemistry, particularly in the creation of novel structures with potential applications in drug discovery (Tianxiang et al., 2016).
Intramolecular Amination
- Research on tetrahydro-1,3-oxazepines involved the intramolecular amination of cyclopropylmethyl cation, a process that may be related to the chemistry of (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol. This study contributes to the broader understanding of amination reactions in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This would involve a discussion of potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, consulting scientific literature or databases is recommended. If you have access to a university library, they often have subscriptions to these resources. Alternatively, public databases like PubChem, ChemSpider, and others can provide some of this information. Please remember to evaluate the reliability of your sources when conducting research.
properties
IUPAC Name |
(3S,4R)-4-(cyclopropylmethylamino)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-5-11-4-7(8)9-3-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBAXLHOBRZLE-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)
![[1-(Pyrrolidine-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474109.png)
![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)
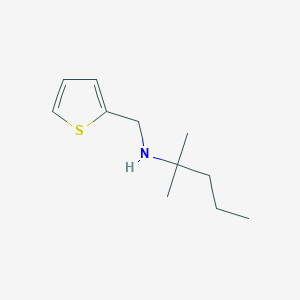
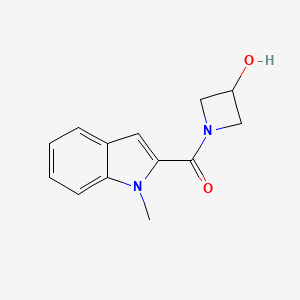
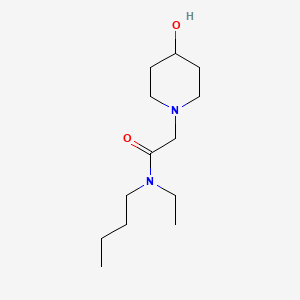
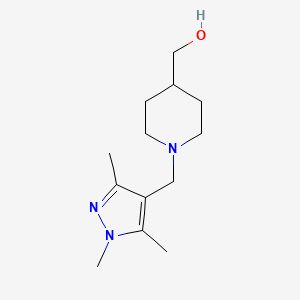
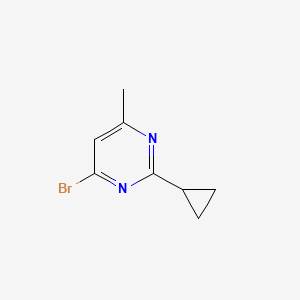
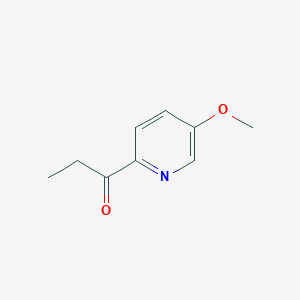
![2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1474126.png)